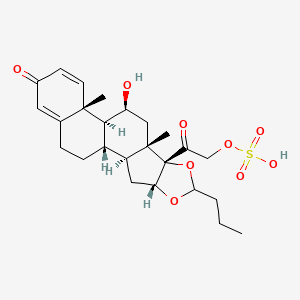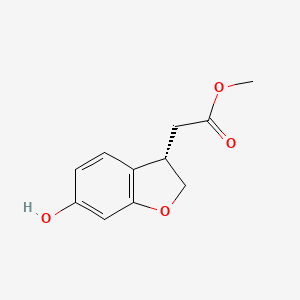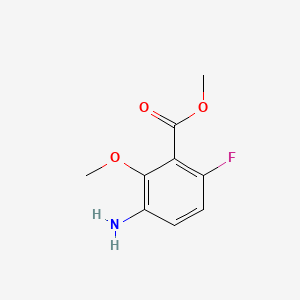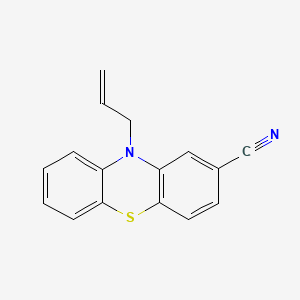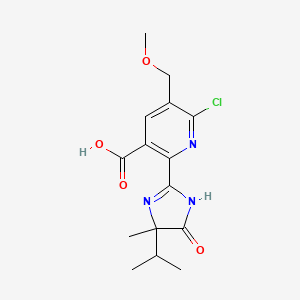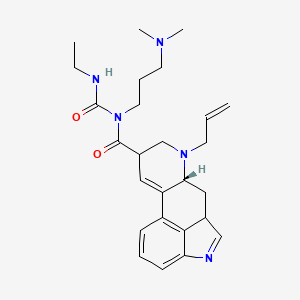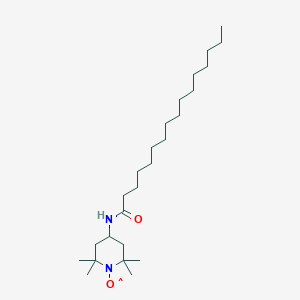
Biotin-11-dCTP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-11-dCTP is a deoxycytidine triphosphate (dCTP) linked to a biotin molecule via an 11-atom linker . This structure allows for efficient interaction with avidin and streptavidin . It is used as a fluorescent dye for DNA labeling .
Synthesis Analysis
This compound is enzymatically incorporated into DNA/cDNA as a substitute for its natural counterpart dCTP . The resulting Biotin-labeled DNA/cDNA probes are subsequently detected using streptavidin conjugated with horseradish peroxidase (HRP), alkaline phosphatase (AP), a fluorescent dye, or agarose/magnetic beads .
Molecular Structure Analysis
This compound is a deoxycytidine triphosphate (dCTP) linked to a biotin molecule via an 11-atom linker . This structure allows for efficient interaction with avidin and streptavidin .
Chemical Reactions Analysis
This compound is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . It is enzymatically incorporated into DNA/cDNA as a substitute for its natural counterpart dCTP .
Physical And Chemical Properties Analysis
This compound is a filtered solution in 10 mM Tris-HCl . It is colorless to slightly yellow . The concentration is 1.0 mM - 1.1 mM and the pH is 7.5 ±0.5 . The molecular weight is 859.67 g/mol (free acid) .
科学的研究の応用
DNAのPCRによる酵素的非放射性標識
Biotin-11-dCTPは、PCRプロセス中にDNAに組み込むことができます . これにより、放射性同位体よりも安全で取り扱いが容易な、DNAの非放射性標識が可能になります .
ニックトランスレーション
ニックトランスレーションは、DNA中のニック(切れ目)にビオチン化ヌクレオチドを組み込むことでDNA分子を標識するために用いられる方法です . This compoundはこのプロセスで使用して、ビオチン標識DNAを作成できます .
cDNA合成
This compoundは、その合成中にcDNAに組み込むことができます . 得られたビオチン標識cDNAは、ストレプトアビジンとレポーター分子を結合させることで検出できます .
ランダムプライム標識
ランダムプライム標識では、ランダムオリゴヌクレオチドをプライマーとして使用して、相補的なDNA鎖を合成します。 This compoundは、これらの新たに合成された鎖に組み込むことができ、ビオチン標識DNAを生成できます .
プライマー伸長
プライマー伸長は、DNA分子の配列を決定するために用いられる方法です。 This compoundはこのプロセス中にDNAに組み込むことができ、伸長されたプライマーを検出できます .
共転写RNAフォールディングのマッピング
This compoundは、共転写RNAフォールディングのマッピングにビオチン-ストレプトアビジンロードブロックを作成するために使用できます . これにより、研究者は、転写中のRNAの構造と機能を研究することができます
作用機序
Target of Action
Biotin-11-dCTP primarily targets DNA/cDNA molecules . It is enzymatically incorporated into these molecules as a substitute for its natural counterpart, dCTP . The resulting Biotin-labeled DNA/cDNA probes are subsequently detected using streptavidin conjugated with horseradish peroxidase (HRP), alkaline phosphatase (AP), a fluorescent dye, or agarose/magnetic beads .
Mode of Action
this compound interacts with its targets (DNA/cDNA molecules) by being enzymatically incorporated into them . This incorporation occurs in the same manner as with natural dCTP . The Biotin moiety’s efficient detection is ensured by an 11-atom linker attached to the C5 position of cytidine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication and transcription process. During these processes, this compound is incorporated into the DNA/cDNA molecules, resulting in Biotin-labeled DNA/cDNA probes . These probes can then be detected using various methods, such as streptavidin conjugation .
Pharmacokinetics
Its bioavailability in a given experiment can be influenced by factors such as its concentration and the specific conditions of the experiment .
Result of Action
The primary result of this compound’s action is the creation of Biotin-labeled DNA/cDNA probes . These probes can be used in various applications, including fluorescence in situ hybridization (FISH), single nucleotide polymorphism (SNP) analysis, nick translation, and terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the optimal final concentration of this compound may vary depending on the application and assay conditions . For optimal product yields and high incorporation rates, an individual optimization of the this compound/dCTP ratio is recommended . Furthermore, this compound should be stored at -20°C, with short-term exposure (up to 1 week cumulative) to ambient temperature possible .
Safety and Hazards
将来の方向性
Biotin-11-dCTP is a valuable tool in molecular biology and biochemistry. Its ability to label DNA/cDNA makes it useful in a variety of applications, including DNA sequencing, microarray analysis, and fluorescence in situ hybridization (FISH). Future research may explore new applications and improve the efficiency of existing ones .
生化学分析
Biochemical Properties
Biotin-11-dCTP plays a crucial role in biochemical reactions by serving as a substitute for its natural counterpart, deoxycytidine triphosphate (dCTP). It is enzymatically incorporated into DNA or cDNA by DNA polymerases such as Klenow fragment, T4 DNA polymerase, and Taq DNA polymerase . The biotin moiety attached to this compound allows for efficient interaction with avidin and streptavidin, facilitating the detection of biotin-labeled DNA/cDNA probes using various conjugates like horseradish peroxidase (HRP), alkaline phosphatase (AP), fluorescent dyes, or agarose/magnetic beads .
Cellular Effects
This compound influences various cellular processes by enabling the labeling and detection of DNA within cells. This compound is incorporated into DNA during replication or repair, allowing researchers to track DNA synthesis and localization. The biotin-streptavidin interaction enhances the sensitivity and specificity of detection methods, making it a valuable tool for studying cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its incorporation into DNA by DNA polymerases during replication or repair. The biotin moiety attached to the nucleotide allows for subsequent detection using streptavidin-conjugated probes. This interaction is highly specific and strong, enabling the efficient capture and visualization of biotin-labeled DNA . The incorporation of this compound into DNA does not significantly alter the DNA structure or function, making it a reliable tool for various molecular biology applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. This compound is stable when stored at -20°C and can withstand short-term exposure to ambient temperature . Over time, the compound may degrade, affecting its incorporation efficiency and detection sensitivity. Long-term studies have shown that this compound maintains its functionality for up to 12 months when stored properly . Repeated freeze-thaw cycles should be avoided to prevent degradation.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At optimal concentrations, this compound is efficiently incorporated into DNA without causing significant toxicity or adverse effects . At high doses, there may be potential toxic effects, including interference with normal DNA replication and repair processes. It is essential to determine the appropriate dosage for each specific application to minimize any adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to DNA synthesis and repair. The compound is incorporated into DNA by DNA polymerases, replacing the natural dCTP. This incorporation does not significantly alter the metabolic flux or metabolite levels within cells . The biotin moiety allows for subsequent detection and analysis of biotin-labeled DNA, facilitating studies on DNA metabolism and related pathways.
Transport and Distribution
Within cells, this compound is transported and distributed similarly to natural nucleotides. It is taken up by cells and incorporated into DNA during replication or repair. The biotin moiety enables efficient detection and localization of biotin-labeled DNA using streptavidin-conjugated probes . The distribution of this compound within tissues depends on the specific application and delivery method used.
Subcellular Localization
This compound is primarily localized within the nucleus, where DNA replication and repair occur. The compound is incorporated into newly synthesized DNA strands, allowing for the detection and analysis of DNA within specific subcellular compartments . The biotin-streptavidin interaction facilitates the visualization of biotin-labeled DNA in various cellular compartments, providing insights into DNA dynamics and localization.
特性
| { "Design of the Synthesis Pathway": "The synthesis of Biotin-11-dCTP involves the conjugation of biotin and dCTP with an 11-carbon linker.", "Starting Materials": [ "Biotin", "dCTP", "11-carbon linker", "Coupling reagents", "Protecting groups", "Solvents" ], "Reaction": [ "Protection of the phosphate group of dCTP using a protecting group", "Activation of biotin with a coupling reagent", "Conjugation of biotin and dCTP with an 11-carbon linker using a coupling reagent", "Deprotection of the phosphate group of dCTP", "Purification of the product using chromatography", "Radiolabeling of the product with 11C" ] } | |
| 136632-30-9 | |
分子式 |
C27H44N7O16P3S |
分子量 |
847.663 |
IUPAC名 |
[[(2R,3S,5R)-5-[5-[(E)-2-[6-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethenyl]-4-amino-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C27H44N7O16P3S/c28-25-16(13-34(27(39)33-25)23-12-18(35)19(48-23)14-47-52(43,44)50-53(45,46)49-51(40,41)42)9-11-30-22(37)7-2-1-5-10-29-21(36)8-4-3-6-20-24-17(15-54-20)31-26(38)32-24/h9,11,13,17-20,23-24,35H,1-8,10,12,14-15H2,(H,29,36)(H,30,37)(H,43,44)(H,45,46)(H2,28,33,39)(H2,31,32,38)(H2,40,41,42)/b11-9+/t17-,18-,19+,20+,23+,24-/m0/s1 |
InChIキー |
VYVXPTRPDQAFBQ-VQDTXJPOSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C=CNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,3S,5S)-3-Hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B565995.png)
